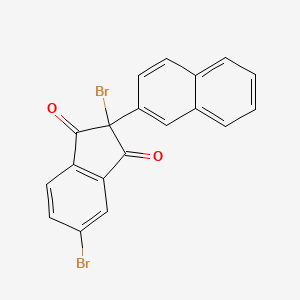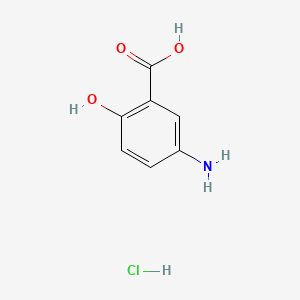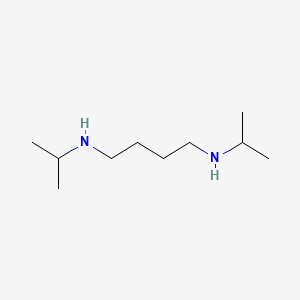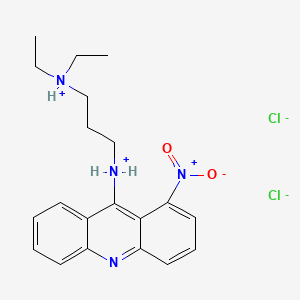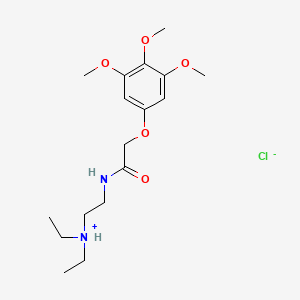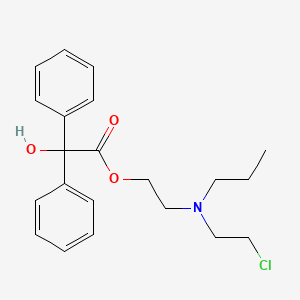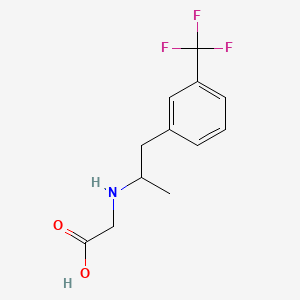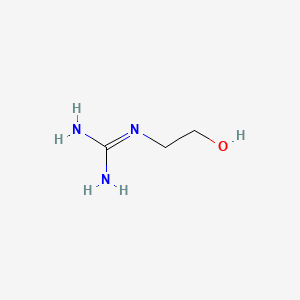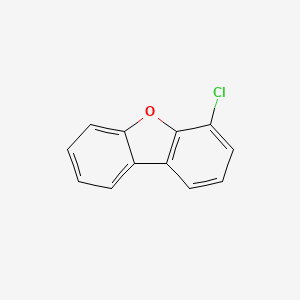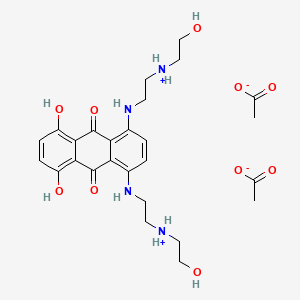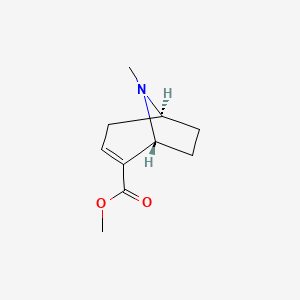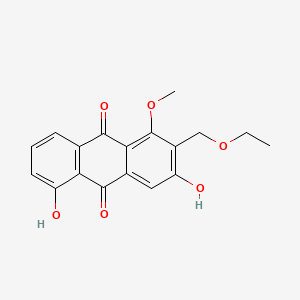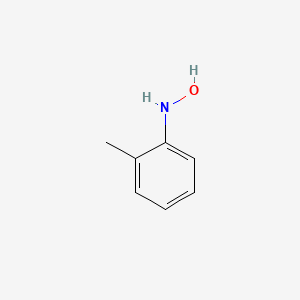
N-Hydroxy-2-toluidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-hydroxy derivatives, including those similar to "N-Hydroxy-2-toluidine," often involves reactions with N-hydroxyacetylarylamines. These compounds, when reacted with uridine 5'-diphosphoglucuronic acid catalyzed by enzymes, form glucuronides conjugated at the N-hydroxyl group, indicating a pathway for the synthesis of N-hydroxy derivatives through enzymatic catalysis (Feng et al., 1983). Furthermore, the oxidation of substituted toluenes with molecular oxygen in the presence of catalysts like N,N',N' '-trihydroxyisocyanuric acid (THICA) showcases a method for oxidizing alkylbenzenes to their corresponding benzoic acids, which could relate to the synthesis pathways of "N-Hydroxy-2-toluidine" derivatives (Hirai et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-Hydroxy-2-toluidine" can be studied through spectroscopic methods, as demonstrated by the analysis of 2-hydroxy-p-toluic acid. Techniques like FT-Raman and FT-IR spectroscopy, along with DFT and HF methods, are employed to calculate vibrational frequencies and optimize geometries, providing insights into the molecular structure of such compounds (Balachandran et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "N-Hydroxy-2-toluidine" and its analogs include oxidative hydroxylation mediated by alkoxysulfonium ions. This process illustrates the oxidation of toluene derivatives to benzyl alcohols, which could be a relevant reaction pathway for "N-Hydroxy-2-toluidine" in synthesizing more complex molecules (Ashikari et al., 2012).
Applications De Recherche Scientifique
Metabolite Analysis : N-Hydroxy-2-toluidine is a significant metabolite in the study of carcinogenicity. Kulkarni, Fiala, and Weisburger (1983) used high-performance liquid chromatography to determine its presence in the urine of rats treated with o-toluidine or o-nitrosotoluene, exploring its role in bladder carcinogenesis (Kulkarni, Fiala, & Weisburger, 1983).
Spectroscopic Studies : Lewis and Sandorfy (1982) investigated the infrared spectral characteristics of N-(2-hydroxybenzylidene)aniline and its derivatives, contributing to the understanding of proton transfer and photochromism in these compounds (Lewis & Sandorfy, 1982).
Electrochemical Oxidation : Hmani et al. (2009) explored the electrochemical oxidation of O-toluidine (OT) using different anodes, studying the influence of parameters like current density and temperature. This research contributes to understanding the degradation processes of compounds like N-Hydroxy-2-toluidine in water treatments (Hmani et al., 2009).
Carcinogenesis Research : Kadlubar, Miller, and Miller (1977) focused on the hepatic microsomal N-glucuronidation and nucleic acid binding of N-hydroxy arylamines, which includes N-Hydroxy-2-toluidine. This research provides insights into the metabolic pathways leading to bladder cancer (Kadlubar, Miller, & Miller, 1977).
Photodynamic Therapy : Zanin et al. (2005) studied the susceptibility of Streptococcus mutans biofilms to photodynamic therapy using toluidine blue O, providing insights relevant to dental medicine and possibly relevant to the study of N-Hydroxy-2-toluidine (Zanin et al., 2005).
Clinical Utility in Cancer Detection : Sridharan and Shankar (2012) reviewed the clinical utility of toluidine blue, including its applications in identifying dysplasia and carcinoma, highlighting its relevance in clinical pathology, which may intersect with the study of N-Hydroxy-2-toluidine (Sridharan & Shankar, 2012).
Propriétés
IUPAC Name |
N-(2-methylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYXQGTUTCZGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209975 | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-toluidine | |
CAS RN |
611-22-3 | |
| Record name | N-(2-Methylphenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-2-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, N-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENAMINE, N-HYDROXY-2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90UBW6LOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


